Difluoroacetic anhydride chemical properties and structure
Difluoroacetic anhydride chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Properties and Structure
Difluoroacetic anhydride is a colorless to light yellow liquid with a pungent odor. It is highly corrosive and moisture-sensitive, readily hydrolyzing to difluoroacetic acid. It is soluble in many common organic solvents.
Physicochemical Properties
A summary of the key physicochemical properties of difluoroacetic anhydride is presented in Table 1. These values have been compiled from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₂F₄O₃ | [1][2] |
| Molecular Weight | 174.05 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Density | 1.4 - 1.6 g/mL at 25 °C | [2] |
| Boiling Point | 94 - 127 °C | [2] |
| Refractive Index | ~1.34 | [2] |
| Flash Point | 11 °C | [2] |
| CAS Number | 401-67-2 | [1][3] |
Chemical Structure
The chemical structure of difluoroacetic anhydride consists of two difluoroacetyl groups linked by an oxygen atom. The presence of the highly electronegative fluorine atoms significantly influences the reactivity of the carbonyl carbons, making them highly susceptible to nucleophilic attack.
Note on Structural Data: Experimental data from techniques such as X-ray crystallography or gas-phase electron diffraction for difluoroacetic anhydride are not publicly available. The provided structural representation and parameters are based on computational modeling and comparison with analogous molecules.
A 3D representation of the molecule can be generated from its SMILES string: O=C(OC(=O)C(F)F)C(F)F.
Based on VSEPR theory and typical bond lengths and angles for similar functional groups, the geometry around the carbonyl carbons is expected to be trigonal planar, and the C-O-C bond angle of the anhydride linkage is likely to be around 110-120°.
Spectroscopic Properties
Note on Spectroscopic Data: No experimentally determined spectra for difluoroacetic anhydride are readily available in public spectral databases. The following information is based on predictions from computational software and analysis of analogous compounds. Researchers should perform their own analytical characterization for confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A single signal is predicted for the two equivalent protons on the α-carbons. This signal is expected to be a triplet due to coupling with the two adjacent fluorine atoms. The chemical shift would likely be in the region of 6.0-7.0 ppm, downfield due to the deshielding effects of the fluorine atoms and the carbonyl groups.
-
¹³C NMR: Two distinct signals are predicted. The carbonyl carbon signal is expected in the range of 160-170 ppm. The α-carbon, bonded to two fluorine atoms, would appear as a triplet further upfield, likely in the 105-115 ppm region.
Infrared (IR) Spectroscopy
The IR spectrum of difluoroacetic anhydride is expected to show strong characteristic absorption bands for the C=O and C-F bonds. Key predicted absorptions are listed in Table 2. Anhydrides typically show two carbonyl stretching bands due to symmetric and asymmetric stretching modes.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O Stretch (asymmetric) | 1820 - 1800 | Strong |
| C=O Stretch (symmetric) | 1760 - 1740 | Strong |
| C-F Stretch | 1350 - 1100 | Strong, multiple bands |
| C-O Stretch | 1100 - 1000 | Strong |
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z 174 would be expected, although it may be weak due to the lability of the anhydride linkage. Common fragmentation pathways would likely involve the loss of a difluoroacetyl radical (CHF₂CO•, m/z 77) or carbon dioxide (CO₂, m/z 44). A prominent peak at m/z 77 corresponding to the difluoroacetyl cation ([CHF₂CO]⁺) is anticipated.
Experimental Protocols: Synthesis of Difluoroacetic Anhydride
Difluoroacetic anhydride is typically synthesized by the dehydration of difluoroacetic acid. A common and effective dehydrating agent for this transformation is phosphorus pentoxide (P₄O₁₀). Below are representative experimental protocols adapted from the patent literature.
Synthesis via Dehydration with Phosphorus Pentoxide
This protocol describes a general method for the synthesis of difluoroacetic anhydride.
Materials:
-
Difluoroacetic acid
-
Phosphorus pentoxide (P₄O₁₀)
-
Anhydrous solvent (e.g., dichloromethane, dichloroethane)
-
Dispersing agent (optional, e.g., anhydrous magnesium sulfate)
Procedure:
-
To a dry, four-necked flask equipped with a mechanical stirrer, a condenser, a dropping funnel, and a nitrogen inlet, add the anhydrous solvent.
-
Under a nitrogen atmosphere, add phosphorus pentoxide and, if used, the dispersing agent to the solvent with stirring.
-
Slowly add difluoroacetic acid to the stirred suspension via the dropping funnel. The molar ratio of difluoroacetic acid to phosphorus pentoxide is typically between 3:1 and 4:1.
-
After the addition is complete, heat the reaction mixture to reflux (typically 40-50 °C depending on the solvent) and maintain for several hours (e.g., 12 hours).
-
Monitor the reaction progress by a suitable analytical method (e.g., GC or NMR) until the consumption of difluoroacetic acid is complete or has reached a desired level.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the solid phosphoric acid byproducts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude difluoroacetic anhydride by fractional distillation under reduced pressure to yield the final product.
Applications in Drug Development and Research
The primary application of difluoroacetic anhydride is as a difluoroacetylating agent. The introduction of a difluoroacetyl group can significantly alter the properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.
Role in Medicinal Chemistry
In drug development, the difluoromethyl group (CHF₂) is often used as a bioisostere for a hydroxyl or thiol group, and can also serve as a more lipophilic and metabolically stable alternative to a hydroxymethyl or methoxy group. Difluoroacetic anhydride provides a direct route to introduce the difluoroacetyl group, which can then be further transformed into other difluoromethyl-containing functionalities. This strategy has been employed in the synthesis of various bioactive molecules, including enzyme inhibitors and receptor modulators.
Agrochemical Synthesis
Similar to its role in pharmaceuticals, difluoroacetic anhydride is used in the synthesis of novel pesticides and herbicides. The incorporation of fluorine atoms can enhance the efficacy and selectivity of these agrochemicals.
Materials Science
Difluoroacetic anhydride is also utilized in the synthesis of fluorinated polymers and other advanced materials. These materials often exhibit unique properties such as enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics.
Safety and Handling
Difluoroacetic anhydride is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage. It is also combustible. Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. Due to its moisture sensitivity, it should be stored under an inert atmosphere in a cool, dry place away from water and strong oxidizing agents.
Conclusion
Difluoroacetic anhydride is a valuable and versatile reagent for the introduction of the difluoroacetyl group in organic synthesis. Its importance in the development of new pharmaceuticals, agrochemicals, and advanced materials is well-established. While a comprehensive experimental dataset for its spectroscopic and structural properties is currently lacking in the public domain, this guide provides a consolidated overview of its known chemical and physical properties, along with detailed synthetic protocols. It is anticipated that as the use of this reagent continues to grow, more detailed characterization data will become available to the scientific community.
